molecular formula C14H21N3O3 B4551899 3-[(cyclooctylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

3-[(cyclooctylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4551899
M. Wt: 279.33 g/mol
InChI Key: SBXOOWWBUWCNPJ-UHFFFAOYSA-N
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Description

3-[(cyclooctylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H21N3O3 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.15829154 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Experimental and Quantum-Chemical Calculations

Research has explored the synthesis of pyrazole derivatives through reactions involving pyrazole-3-carboxylic acid and its acid chloride with binucleophiles, leading to pyrazole-3-carboxamides and -3-carboxylate derivatives. These reactions are facilitated by catalytic amounts of pyridine, with structures confirmed through spectroscopic data and elemental analyses. Such studies provide a foundation for understanding the reactivity and potential applications of pyrazole derivatives in designing novel compounds (Yıldırım et al., 2005).

Potential Anticancer Agents

Pyrazole derivatives have been evaluated for their potential as anticancer agents. Organometallic complexes featuring pyrazole ligands have shown promise as cyclin-dependent kinase inhibitors, highlighting their therapeutic potential. These compounds exhibit cytotoxicity and cell cycle effects in human cancer cells, suggesting a pathway for developing new anticancer drugs (Stepanenko et al., 2011).

Synthesis Techniques and Structural Diversity

The synthesis and characterization of pyrazole-based coordination polymers demonstrate the structural diversity achievable with pyrazole derivatives. These compounds have been utilized in constructing metal coordination polymers, revealing their potential in materials science for applications such as catalysis, gas storage, and separation technologies (Cheng et al., 2017).

Multifunctional Material Applications

Lanthanide metal–organic frameworks (MOFs) incorporating pyrazole-based ligands have been developed for multifunctional applications, including Fe(III) detection, CO2 capture, and utilization. These findings underscore the versatility of pyrazole derivatives in creating materials with environmental and sensing applications (Tan et al., 2018).

Novel Synthesis Approaches

Studies have also focused on novel synthesis approaches for pyrazole derivatives, leading to the efficient creation of new compounds. These methodologies provide a basis for further exploration and application of pyrazole derivatives in various fields of chemistry and biology, emphasizing the compound's broad applicability (Ghaedi et al., 2015).

Properties

IUPAC Name

3-(cyclooctylcarbamoyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-17-9-11(14(19)20)12(16-17)13(18)15-10-7-5-3-2-4-6-8-10/h9-10H,2-8H2,1H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXOOWWBUWCNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2CCCCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(cyclooctylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.